1-(1H-indol-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-2-yl)ethan-1-amine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, is characterized by an indole ring attached to an ethanamine group, making it a versatile molecule in both synthetic and biological contexts .
Preparation Methods
The synthesis of 1-(1H-indol-2-yl)ethan-1-amine can be achieved through several routes. One common method involves the reaction of indole with ethylamine under specific conditions. Another approach includes the use of dihydrofuran and hydrazone intermediates, which are then subjected to various reaction conditions to yield the desired product . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity, utilizing catalysts and controlled environments to facilitate the reactions .
Chemical Reactions Analysis
1-(1H-indol-2-yl)ethan-1-amine undergoes a variety of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to enhance reaction rates. Major products formed from these reactions vary depending on the type of reaction and the reagents used .
Scientific Research Applications
1-(1H-indol-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in various biological processes, including its interaction with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and as an anti-cancer agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1H-indol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The indole ring structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. Pathways involved include signal transduction pathways, where the compound can act as an agonist or antagonist, influencing cellular responses .
Comparison with Similar Compounds
1-(1H-indol-2-yl)ethan-1-amine can be compared with other indole derivatives, such as:
- 2-(2-Methyl-1H-indol-1-yl)ethan-1-amine
- 5-Methoxy-1H-indol-3-yl)ethan-1-amine
- 1-Benzylimidazolidine-2,4-dione
These compounds share the indole core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific ethanamine group, which imparts distinct reactivity and interaction profiles compared to its analogs .
Properties
IUPAC Name |
1-(1H-indol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUERAHCHJWZYJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.